molecular formula C17H13FN2O2 B2513252 methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 372490-42-1

methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B2513252
CAS No.: 372490-42-1
M. Wt: 296.301
InChI Key: ZCXFISMVVPTCRO-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a fluorinated aromatic substituent at position 3 and a phenyl group at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-17(21)15-11-20(14-5-3-2-4-6-14)19-16(15)12-7-9-13(18)10-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXFISMVVPTCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Synthesis Techniques

The synthesis of methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves several key reactions:

  • Condensation Reactions : The initial step often includes the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole core.
  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution or direct fluorination methods.
  • Carboxylation : The carboxylate group is introduced using carboxylic acids or their derivatives, often under conditions that favor nucleophilic attack.

These synthetic pathways have been optimized to enhance yield and purity, with various studies reporting successful methodologies for producing this compound with high efficiency .

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

  • Anti-inflammatory Properties : Research indicates that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies have shown that derivatives of pyrazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound was tested for its ability to inhibit COX enzymes. The results demonstrated a significant reduction in prostaglandin E2 production, indicating its potential as an anti-inflammatory agent. The structure-activity relationship (SAR) analysis revealed that the presence of the fluorine atom enhanced binding affinity to the COX active site, thereby improving efficacy .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted on this compound analogs against breast cancer cell lines (MCF7 and MDA-MB231). The findings indicated that certain modifications to the pyrazole structure significantly increased cytotoxicity. Notably, compounds with additional electron-withdrawing groups showed enhanced potency due to improved interaction with cellular targets involved in proliferation pathways .

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl and phenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

The compound’s uniqueness lies in its 4-fluorophenyl substituent at position 3 and phenyl group at position 1. Key comparisons with similar pyrazole derivatives include:

Compound Name Position 3 Substituent Position 1 Substituent Position 4 Functional Group Biological Activity Reference
Methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate 4-fluorophenyl Phenyl Methyl ester Not reported in evidence Synthesized
Methyl 5-amino-3-methylthio-1-phenyl-pyrazole-4-carboxylate Methylthio Phenyl Methyl ester Antimicrobial
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl H (unsubstituted) Methyl ester Similarity score: 0.97
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 3-fluoro-4-methoxyphenyl H (unsubstituted) Ethyl ester Intermediate for drug synthesis

Key Observations:

  • Substituent Impact on Bioactivity: The methylthio group in enhances antimicrobial activity compared to non-sulfur analogs, suggesting that electron-withdrawing groups (e.g., fluorine) might similarly influence bioactivity.
  • Fluorine’s Role : Fluorine atoms, as in the target compound, improve metabolic stability and membrane permeability in drug design .
  • Ester vs. Acid : The methyl ester at position 4 in the target compound may offer better solubility than carboxylic acid derivatives (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in ).

Crystallographic and Computational Analysis

  • Structural Validation : Tools like SHELX and Mercury () are critical for confirming pyrazole derivatives’ geometries. For instance, the fluorophenyl group’s planarity and steric effects could be analyzed using these programs.
  • Packing Patterns : Similar compounds (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate in ) exhibit distinct crystal packing due to fluorine’s van der Waals interactions, which may influence the target compound’s solid-state properties.

Biological Activity

Methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C16H14FN2O2
  • CAS Number: 370098-34-3

This compound belongs to a class of pyrazoles known for their significant pharmacological properties. The introduction of the fluorine atom enhances the compound's stability and biological activity.

Biological Activities

This compound exhibits a variety of biological activities, which are summarized below:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate antimicrobial properties. A study evaluating various pyrazoles found that some exhibited significant inhibition against bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been well-documented. In vitro studies have shown that this compound can inhibit inflammatory mediators. For instance, compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Table 1: Comparison of Anti-inflammatory Activity

CompoundIC50 (μg/mL)Reference
This compoundTBD
Diclofenac Sodium54.65
CelecoxibTBD

Anticancer Activity

This compound has shown promise in cancer research, particularly against breast cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .

Case Study: Anticancer Effects
In one study, this compound was tested against several cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation. The mechanism was linked to its ability to bind to estrogen receptors, which are often implicated in hormone-responsive cancers.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Estrogen Receptor Binding: The compound exhibits binding affinity to estrogen receptors (ERα), potentially influencing estrogen-mediated pathways involved in cancer progression.
  • Inhibition of Inflammatory Pathways: By inhibiting COX enzymes and other inflammatory mediators, it reduces the production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications at the phenyl or pyrazole rings can significantly alter its potency and selectivity:

Table 2: SAR Insights

ModificationEffect on Activity
Addition of FluorineIncreases stability and binding affinity
Alteration of Carboxylate GroupAffects solubility and bioavailability

Q & A

Q. What are the common synthetic routes for methyl 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. For example:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine to form the pyrazole core .

Fluorophenyl Substitution : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling using 4-fluorophenylboronic acid .

Esterification : Methylation of the carboxylic acid intermediate (if present) using methanol and catalytic acid .
Key reagents: Hydrazine hydrate, DMF-DMA (dimethylformamide dimethyl acetal), and 4-fluorobenzaldehyde. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized spectroscopically?

Methodological Answer: Standard characterization includes:

  • FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F stretch at ~1200 cm⁻¹ .
  • NMR :
    • ¹H NMR : Signals for methyl ester (δ ~3.8 ppm), fluorophenyl protons (δ ~7.2–7.8 ppm), and pyrazole protons (δ ~6.5–7.0 ppm) .
    • ¹³C NMR : Carbonyl carbon (δ ~165 ppm), fluorophenyl carbons (δ ~115–160 ppm) .
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 271.26 g/mol) .

Advanced Research Questions

Q. How can computational methods optimize the structural design of pyrazole derivatives?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to identify potential binding modes .

SAR Analysis : Correlate substituent effects (e.g., fluorine vs. chlorine) with biological activity using regression models .

Q. What methodologies assess the compound’s biological activity in vitro?

Methodological Answer:

  • Antimicrobial Assays : Perform broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity Testing : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Measure IC₅₀ for kinases (e.g., EGFR) via fluorescence-based assays .

Q. How to resolve contradictions in reported reaction yields for fluorinated pyrazoles?

Methodological Answer:

Control Experiments : Replicate reactions under varying conditions (solvent, temperature, catalyst) to identify optimal parameters .

Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unsubstituted pyrazole) that may reduce yields .

Meta-Analysis : Compare literature data to identify trends (e.g., electron-withdrawing substituents lowering yields) .

Q. What strategies mitigate challenges in crystallizing fluorinated pyrazole derivatives?

Methodological Answer:

  • Solvent Selection : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) .
  • Temperature Gradients : Gradual cooling from 60°C to 4°C to enhance crystal lattice formation .
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize fluorophenyl interactions .

Q. How does fluorination impact the compound’s pharmacokinetic properties?

Methodological Answer:

Lipophilicity : Measure logP values (e.g., via shake-flask method) to assess membrane permeability .

Metabolic Stability : Conduct liver microsome assays to compare half-life (t₁/₂) with non-fluorinated analogs .

Plasma Protein Binding : Use equilibrium dialysis to quantify binding affinity (%) .

Q. What experimental approaches address regioselectivity in pyrazole functionalization?

Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., nitro) to steer electrophilic substitution .
  • Metal Catalysis : Use Pd-catalyzed C-H activation to target specific positions .
  • Protection/Deprotection : Sequentially block reactive sites (e.g., methyl ester) during synthesis .

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